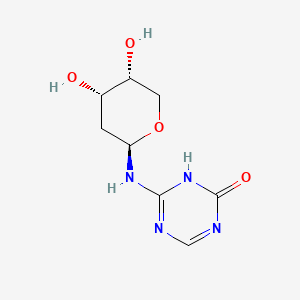
(S)-伊布替尼
描述
(S)-Ibrutinib is a highly selective Bruton’s tyrosine kinase (Btk) irreversible inhibitor.
科学研究应用
套细胞淋巴瘤的治疗:在英国进行的一项研究表明,伊布替尼对复发性套细胞淋巴瘤 (MCL) 有益,尤其是在首次复发时使用。这导致它被英国采用为首次复发的标准护理。该研究强调了其在现实人群中的有效性和耐受性,包括患有合并症和身体虚弱的患者 (McCulloch et al., 2019).
慢性淋巴细胞白血病 (CLL) 中的耐药机制:研究已经确定了伊布替尼在 CLL 中的耐药机制。与 B 细胞受体通路相关的 BTK 和 PLCγ2 中的突变与对伊布替尼治疗的耐药性有关 (Woyach et al., 2014).
停用伊布替尼后 CLL 的结果:一项关于复发难治性 CLL 患者停用伊布替尼的研究表明,大多数早期停药的患者预后较差。这凸显了持续伊布替尼治疗对于有效疾病控制的必要性 (Jain et al., 2015).
房颤风险:系统评价和荟萃分析表明,伊布替尼与房颤风险增加有关。这表明需要仔细监测接受伊布替尼治疗的患者的心血管健康 (Leong et al., 2016).
淋巴癌患者的感染:伊布替尼治疗淋巴癌患者(如 CLL 和套细胞淋巴瘤)可能会导致严重感染,包括侵袭性真菌感染。这项研究强调了监测和管理这些患者感染的重要性 (Varughese et al., 2018).
在妇科恶性和乳腺癌中的应用:由于其 BTK 抑制、脱靶激酶抑制和免疫调节作用,临床前研究表明伊布替尼对卵巢癌、乳腺癌和子宫内膜癌有效。需要进一步的临床研究以在这些癌症中更广泛地应用 (Metzler et al., 2020).
出血风险管理:伊布替尼与出血风险增加有关,影响多种血小板信号通路。管理患者(尤其是接受抗凝或抗血小板治疗的患者)的这种风险的策略至关重要 (Shatzel et al., 2017).
治疗期间的机会性感染:对于接受伊布替尼治疗 B 细胞恶性肿瘤的患者,机会性感染(尤其是侵袭性真菌感染)的风险增加。这强调了对这一患者群体进行警惕性监测和管理感染的必要性 (Rogers et al., 2019).
作用机制
Target of Action
(S)-Ibrutinib is a potent and highly selective inhibitor of Bruton’s tyrosine kinase (BTK), a key signaling molecule of the B-cell antigen receptor and cytokine receptor pathways . BTK’s role in signaling through the B-cell surface receptors results in activation of pathways necessary for B-cell trafficking, chemotaxis, and adhesion .
Mode of Action
(S)-Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to inhibition of BTK enzymatic activity . As a result, (S)-Ibrutinib inhibits BTK’s autophosphorylation and subsequent activation of the downstream signaling proteins PLCγ2 and ERK .
Biochemical Pathways
The primary biochemical pathway affected by (S)-Ibrutinib is the B-cell antigen receptor (BCR) signaling pathway . By inhibiting BTK, (S)-Ibrutinib prevents the activation of the BCR pathway, which is crucial for B-cell development, survival, and function .
Pharmacokinetics
The pharmacokinetics of (S)-Ibrutinib involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Ibrutinib is rapidly absorbed. It is extensively distributed throughout the body and extensively metabolized in the liver, primarily by cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine .
Result of Action
The inhibition of BTK by (S)-Ibrutinib leads to decreased B-cell proliferation, chemotaxis, and adhesion . This results in the death of malignant B cells that overexpress BTK . Additionally, (S)-Ibrutinib induces apoptosis, or programmed cell death, in malignant B cells .
Action Environment
The action of (S)-Ibrutinib can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of (S)-Ibrutinib . The drug’s efficacy can also be affected by the patient’s liver function, as the liver is the primary site of (S)-Ibrutinib metabolism . Furthermore, genetic variations in BTK or other proteins in the BCR signaling pathway could potentially influence the drug’s effectiveness .
生化分析
Biochemical Properties
(S)-Ibrutinib interacts with various enzymes and proteins, most notably BTK. By binding to the cysteine residue in the active site of BTK, (S)-Ibrutinib inhibits the enzyme’s activity, disrupting the B cell receptor signaling pathway . This interaction is characterized by covalent bonding, leading to irreversible inhibition of BTK .
Cellular Effects
In cellular processes, (S)-Ibrutinib has significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BTK, (S)-Ibrutinib disrupts B cell receptor signaling, leading to reduced B cell proliferation, survival, and migration . This disruption can also affect the expression of genes involved in B cell activation and function .
Molecular Mechanism
The molecular mechanism of (S)-Ibrutinib involves its binding to BTK, leading to the inhibition of this enzyme. This binding is a covalent and irreversible process, resulting in the long-term inactivation of BTK . The inhibition of BTK leads to downstream effects, including reduced activation of pathways involved in B cell activation and survival, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of (S)-Ibrutinib can change. The drug is relatively stable, with a long half-life that allows for once-daily dosing . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with prolonged treatment leading to sustained inhibition of BTK and long-lasting effects on B cell function .
Dosage Effects in Animal Models
In animal models, the effects of (S)-Ibrutinib can vary with different dosages. Lower doses can lead to partial inhibition of BTK, while higher doses can result in near-complete inhibition . High doses of (S)-Ibrutinib have been well-tolerated in animal studies, with no significant toxic or adverse effects reported .
Metabolic Pathways
(S)-Ibrutinib is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A . The drug can also interact with other enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
(S)-Ibrutinib is transported and distributed within cells and tissues. It is lipophilic and can readily cross cell membranes . The drug is widely distributed in the body, with high concentrations found in the liver and blood .
Subcellular Localization
The subcellular localization of (S)-Ibrutinib is primarily in the cytoplasm, where BTK and other target enzymes are located . The drug can also enter the nucleus and potentially affect nuclear processes . The localization of (S)-Ibrutinib can influence its activity and function, with its effects on BTK and other targets dependent on its ability to reach these proteins within the cell .
属性
IUPAC Name |
1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112629 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936563-97-2 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrutinib, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBRUTINIB, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is it important to separate (S)-Ibrutinib from (R)-Ibrutinib?
A1: While the research itself doesn't directly address the pharmacological activity of each enantiomer, it highlights that the pharmaceutical formulation marketed for hospital use contains only the (R)-enantiomer. This suggests that (S)-Ibrutinib might possess different pharmacological properties, potentially including unwanted side effects or reduced efficacy. [] The development of efficient chiral separation methods, as described in the paper, is crucial to accurately quantify the presence of (S)-Ibrutinib as an impurity in pharmaceutical preparations, ensuring drug safety and efficacy. []
Q2: What were the key findings regarding the ecotoxicity of Ibrutinib?
A2: The research utilized the developed chiral separation methods to investigate the ecotoxicity of both racemic Ibrutinib and the pure (R)-enantiomer on Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] While the specific findings regarding the ecotoxicological effects were not detailed in the abstract, this highlights the importance of evaluating the environmental impact of pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



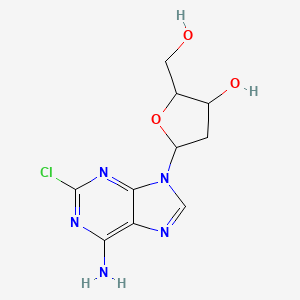
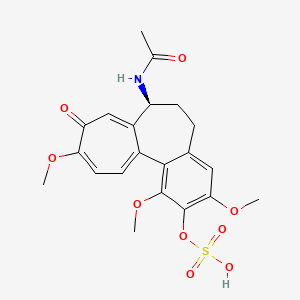


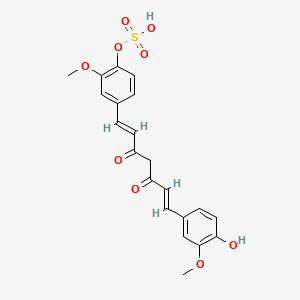
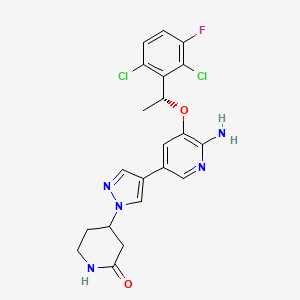
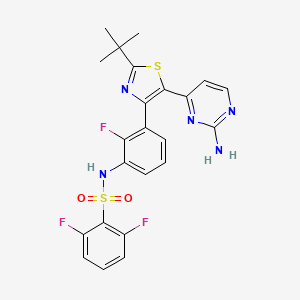
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
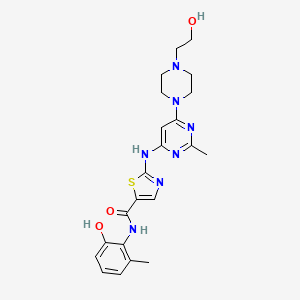

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
